molecular formula C13H8Cl2N2O B1331261 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine CAS No. 293737-83-4

2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1331261
CAS No.: 293737-83-4
M. Wt: 279.12 g/mol
InChI Key: NWZLOHPLOVAJOM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with 2,4-dichlorobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzoxazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to improve efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products. The use of continuous flow reactors also allows for better control over reaction parameters such as temperature and residence time, leading to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazoles.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine exerts its effects involves interaction with specific molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its bioactive properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    2,4-Dichlorobenzyl alcohol: An antiseptic with a dichlorophenyl group.

Comparison: While 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine shares structural similarities with these compounds, its unique benzoxazole ring imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-7-1-3-9(10(15)5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZLOHPLOVAJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352207
Record name 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-83-4
Record name 2-(2,4-Dichlorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
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